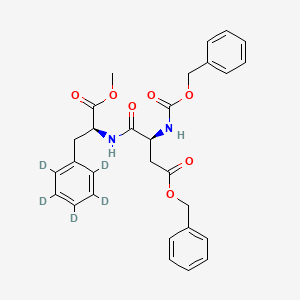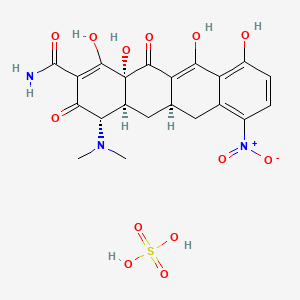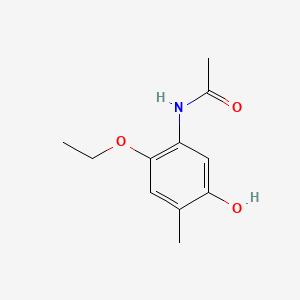
ブフェドロン(塩酸塩)
カタログ番号:
B587846
CAS番号:
166593-10-8
分子量:
213.70 g/mol
InChIキー:
WJQBARDMJLAIJX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- ブフェドロンは、α-メチルアミノ-ブチロフェノン (MABP)としても知られており、フェネチルアミンとカチン系の化学クラスに属します。 1928年に最初に合成されました .
- 構造的に、ブフェドロンはβ-ケトンであり、カチンやカチンなどの天然に存在する化合物と関連しています。また、メタンプヘタミンと類似しており、β-ケトン置換基と、アミンに対するα位にメチル基に代わるエチル基が異なります。
- 遊離塩基としての不安定性のため、ブフェドロンは通常、さまざまな塩として販売されており、塩酸塩が最も一般的な形態です。
科学的研究の応用
- Buphedrone has limited documented research applications.
- In chemistry, it serves as a model compound for studying cathinones and their reactivity.
- In biology and medicine, its effects on neurotransmitter systems and behavior have been explored.
- Industrial applications remain scarce due to its controlled status.
作用機序
- ブフェドロンは、主に脳の神経終末からのドーパミン放出を促進することにより、刺激薬として作用します。
- その分子標的と経路には、ドーパミン受容体とトランスポーターとの相互作用が含まれます。
類似の化合物との比較
- ブフェドロンの独自性は、他のカチンとは異なる、特定の構造上の特徴にあります。
- 同様の化合物には、ペンテッドロンと4-メチルブフェドロンがあります。
準備方法
- ブフェドロンの合成経路は、前駆体化合物からの化学変換を含みます。
- 工業生産方法は広く文書化されていませんが、実験室での合成は通常、還元アミノ化またはその他の合成経路を含みます。
化学反応の分析
- ブフェドロンは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。
- 一般的な試薬と条件は、特定の反応の種類によって異なります。
- 生成される主要な生成物には、官能基が改変されたブフェドロンの誘導体があります。
科学研究への応用
- ブフェドロンの文書化された研究用途は限られています。
- 化学では、カチンとその反応性を研究するためのモデル化合物として役立ちます。
- 生物学と医学では、神経伝達物質系や行動への影響が調査されています。
- 規制されているため、産業用途は依然として不足しています。
類似化合物との比較
- Buphedrone’s uniqueness lies in its specific structural features, distinguishing it from other cathinones.
- Similar compounds include pentedrone and 4-methylbuphedrone.
特性
IUPAC Name |
2-(methylamino)-1-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQBARDMJLAIJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166593-10-8 |
Source


|
| Record name | 166593-10-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Cpthd-Tc
Cat. No.: B587763
CAS No.: 146253-86-3
Epanolol-d5
Cat. No.: B587764
CAS No.: 1794938-87-6
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
Cat. No.: B587767
CAS No.: 147503-88-6
4,6-Diethoxypyrimidine-2(1H)-thione
Cat. No.: B587770
CAS No.: 155198-69-9
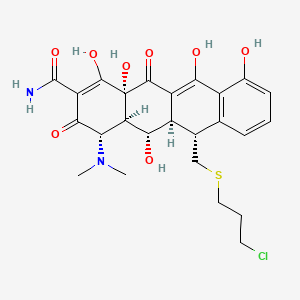

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
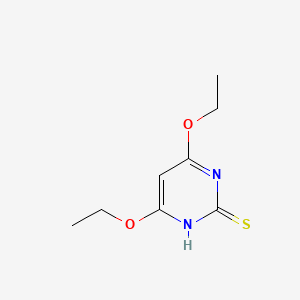



![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)
